molecular formula C5H6FN3 B12968349 (6-Fluoropyridazin-3-yl)methanamine

(6-Fluoropyridazin-3-yl)methanamine

Cat. No.: B12968349
M. Wt: 127.12 g/mol
InChI Key: SZPNRICADVKUOE-UHFFFAOYSA-N
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Description

(6-Fluoropyridazin-3-yl)methanamine is a heterocyclic organic compound featuring a pyridazine core substituted with a fluorine atom at position 6 and a methanamine (-CH₂NH₂) group at position 3. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, confers distinct electronic properties compared to pyridine or benzene derivatives. The fluorine atom at position 6 enhances electronegativity, while the methanamine group provides nucleophilic and hydrogen-bonding capabilities. This structural configuration makes the compound a promising candidate for pharmaceutical and agrochemical research .

Molecular Formula: C₅H₆FN₃
Molecular Weight: 127.12 g/mol
Key Properties:

  • High polarity due to the pyridazine ring and fluorine substituent.
  • Enhanced metabolic stability compared to non-fluorinated analogs .
  • Solubility in polar solvents (e.g., water, ethanol), facilitating biochemical applications.

Properties

Molecular Formula

C5H6FN3

Molecular Weight

127.12 g/mol

IUPAC Name

(6-fluoropyridazin-3-yl)methanamine

InChI

InChI=1S/C5H6FN3/c6-5-2-1-4(3-7)8-9-5/h1-2H,3,7H2

InChI Key

SZPNRICADVKUOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (6-Fluoropyridazin-3-yl)methanamine may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridazin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

(6-Fluoropyridazin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Fluoropyridazin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyridazine Ring

Variations in substituents at position 6 significantly alter chemical reactivity and biological activity:

Compound Name Substituent at Position 6 Molecular Formula Key Properties/Bioactivity
(6-Chloropyridazin-3-yl)methanamine Chlorine (Cl) C₅H₆ClN₃ Higher lipophilicity; moderate antimicrobial activity
(6-Methylpyridazin-3-yl)methanamine Methyl (CH₃) C₆H₉N₃ Increased steric bulk; improved binding to CNS targets
[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine 2-Methoxyethoxy (OCH₂CH₂OCH₃) C₈H₁₂N₃O₂ Enhanced solubility; potential antiviral applications

Key Observations :

  • Fluorine (F) substitution improves metabolic stability and binding affinity compared to chlorine (Cl) due to its smaller atomic radius and stronger electronegativity .
  • Methyl (CH₃) groups increase hydrophobicity, favoring blood-brain barrier penetration .

Positional Isomerism and Heterocycle Variations

Comparisons with pyridine derivatives and positional isomers highlight the unique properties of the pyridazine core:

Compound Name Core Structure Substituent Positions Bioactivity
(6-Fluoropyridin-3-yl)methanamine Pyridine F at 6, NH₂CH₂ at 3 Moderate cytotoxicity; antitumor activity
(6-Fluoro-5-methylpyridin-3-yl)methanamine Pyridine F at 6, CH₃ at 5, NH₂CH₂ at 3 Enhanced receptor selectivity in neurological studies
(2-Fluoro-5-(aminomethyl)pyridine) Pyridine F at 2, NH₂CH₂ at 5 Lower metabolic stability due to steric hindrance

Key Differences :

  • Pyridazine derivatives exhibit higher polarity and electron deficiency than pyridine analogs, leading to stronger interactions with enzymes and receptors .
  • Positional isomerism (e.g., fluorine at position 2 vs. 6 in pyridine) drastically alters steric and electronic profiles, affecting bioavailability .

Salt Forms and Functional Group Modifications

Salt forms and functional group replacements influence solubility and stability:

Compound Name Modification Key Impact
(6-Fluoropyridazin-3-yl)methanamine dihydrochloride Dihydrochloride salt Increased aqueous solubility; improved pharmacokinetics
6-Fluoro-3-pyridazinemethanol Methanol (-CH₂OH) instead of methanamine Reduced nucleophilicity; altered binding modes
(6-Fluoropyridazin-3-yl)methylamine Methylamine (-NHCH₃) Lower basicity; modified receptor interactions

Critical Insight: Dihydrochloride salts are preferred for drug formulations due to enhanced stability and dissolution rates, whereas methanol derivatives are more suited for prodrug synthesis .

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